

# An In-depth Technical Guide to (m-Aminophenyl)metaboric acid hydrochloride

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## Compound of Interest

Compound Name: (m-Aminophenyl)metaboric acid  
hydrochloride

Cat. No.: B151440

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## Abstract

**(m-Aminophenyl)metaboric acid hydrochloride**, more commonly known as 3-aminophenylboronic acid hydrochloride, is a versatile boronic acid derivative with significant applications across organic synthesis, materials science, and medicinal chemistry. Its unique bifunctional nature, possessing both an amino group and a boronic acid moiety, allows for a diverse range of chemical transformations and applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the development of advanced sensor technologies. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical use in a research and development setting.

## Compound Identification and Properties

**(m-Aminophenyl)metaboric acid hydrochloride** is a commercially available reagent. Its fundamental properties are summarized below.

Property	Value	Reference
Synonyms	3-Aminophenylboronic acid hydrochloride, (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BClNO <sub>2</sub> (or C <sub>6</sub> H <sub>8</sub> BNO <sub>2</sub> ·HCl)	[1][3]
Molecular Weight	173.41 g/mol	[2]
CAS Number	85006-23-1	[2]
Appearance	White to off-white crystalline solid or powder	[1][4]
Solubility	Soluble in water and polar organic solvents	[1]
Melting Point	225 °C (for the free base, 3-aminophenylboronic acid)	[1]

## Synthesis

A common method for the synthesis of 3-aminophenylboronic acid involves a palladium-catalyzed coupling reaction of 3-nitrobenzophenone with a diboron ester, followed by reduction of the nitro group. The hydrochloride salt is then typically formed by treatment with hydrochloric acid.

A patented method describes the coupling reaction of 3-nitrobenzophenone and bis(pinacolato)diboron under a palladium catalyst.[3] The resulting 3-nitrobenzeneboronic acid ester is then subjected to acidic workup and pH adjustment to yield 3-aminophenylboronic acid.  
[3]

## Key Applications and Experimental Protocols

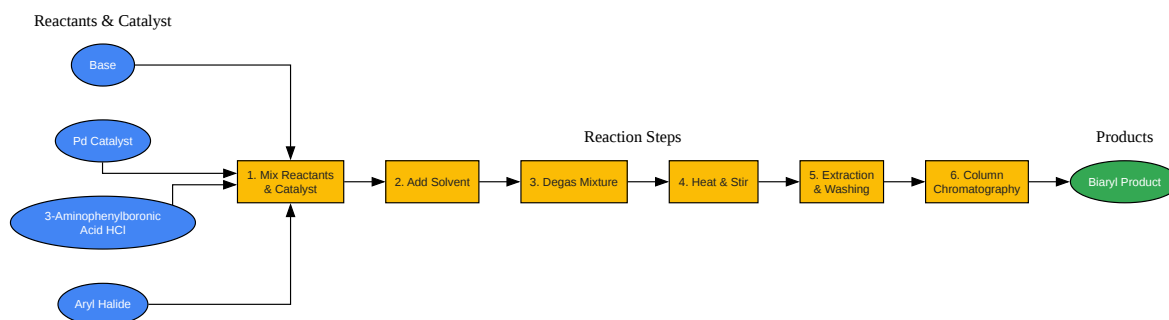
The utility of **(m-aminophenyl)metaboric acid hydrochloride** spans several key areas of chemical research and development.

## Suzuki-Miyaura Cross-Coupling Reactions

3-Aminophenylboronic acid hydrochloride is a widely used reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and materials synthesis.<sup>[4][5]</sup>

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-aminophenylboronic acid.

- **Reaction Setup:** In a reaction vessel, combine the aryl halide (1 equivalent), 3-aminophenylboronic acid hydrochloride (1.2-1.5 equivalents), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ , 0.01-0.05 equivalents), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , 2-3 equivalents).
- **Solvent Addition:** Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
- **Degassing:** Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.



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**Fig. 1:** Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

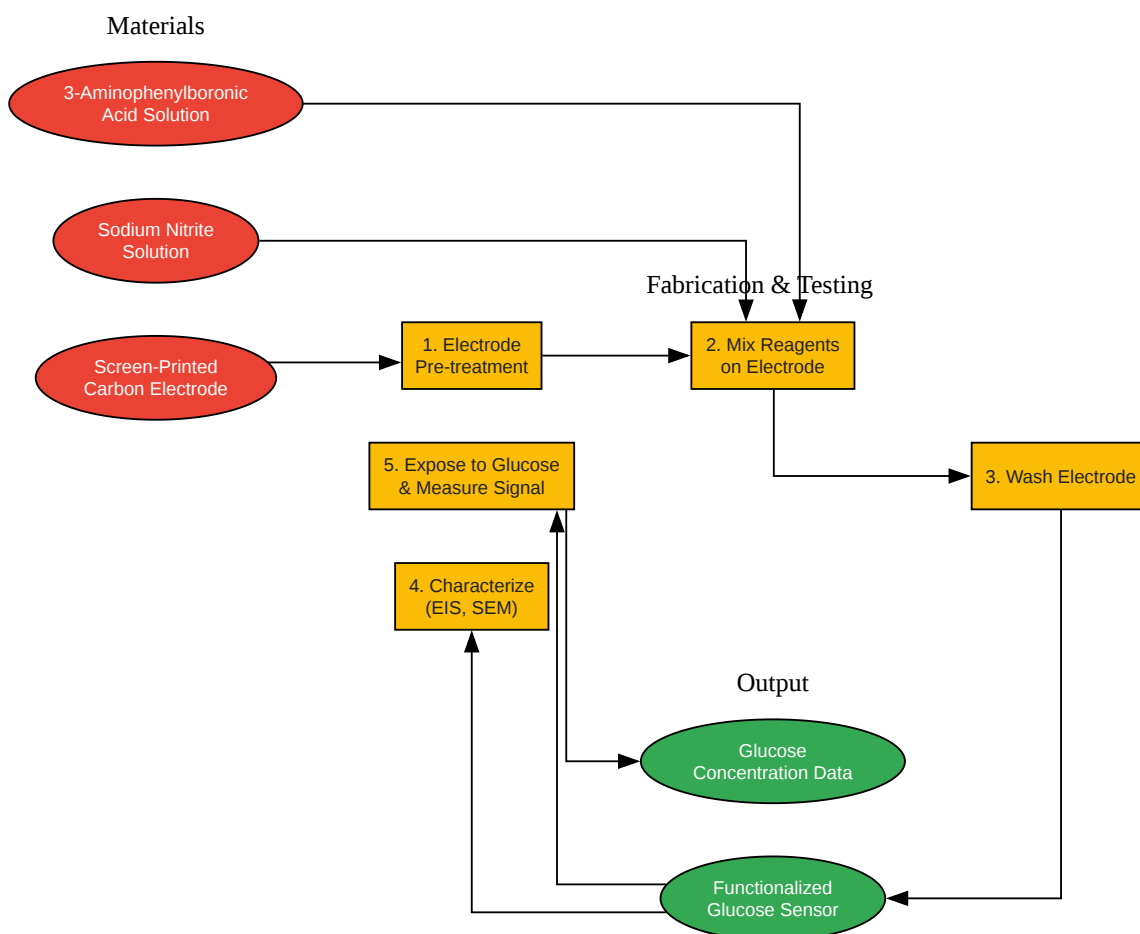
## Development of Chemical Sensors

The boronic acid moiety of 3-aminophenylboronic acid can reversibly bind with 1,2- and 1,3-diols, a property that is exploited in the development of sensors for saccharides, including glucose.<sup>[1][6]</sup>

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid for glucose detection.<sup>[7]</sup>

- **Electrode Pre-treatment:** Electrochemically pre-treat the SPCE to clean and activate the surface.
- **Functionalization:**
  - Prepare a solution of 0.4 M 3-aminophenylboronic acid in 0.1 M H<sub>2</sub>SO<sub>4</sub>.

- Prepare a solution of 0.4 M  $\text{NaNO}_2$  in 0.1 M  $\text{H}_2\text{SO}_4$ .
- Add 20  $\mu\text{L}$  of each solution to the working area of the SPCE.
- Allow the reaction to proceed for 10 minutes.
- Wash the electrode thoroughly with ultrapure water.
- Characterization: Characterize the functionalized electrode using techniques such as electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to confirm successful modification.
- Glucose Detection:
  - Expose the functionalized electrode to solutions of varying glucose concentrations.
  - Measure the change in electrochemical properties (e.g., charge transfer resistance from EIS) to quantify the glucose concentration.



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**Fig. 2:** Workflow for the fabrication and testing of a glucose sensor.

## Drug Development and Medicinal Chemistry

3-Aminophenylboronic acid and its derivatives have been investigated for their potential as enzyme inhibitors. Boronic acids are known to inhibit serine proteases, and this has led to their exploration in drug discovery. For example, they have been studied as inhibitors of  $\beta$ -lactamases, enzymes that confer bacterial resistance to  $\beta$ -lactam antibiotics. While not a direct signaling pathway modulator in the classical sense, its role as an enzyme inhibitor places it within the broader context of therapeutic intervention in biological pathways.

## Safety Information

**(m-Aminophenyl)metaboric acid hydrochloride** is associated with certain hazards.

Hazard Class	GHS Hazard Statement
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, eye protection, and a dust mask.<sup>[4]</sup>

## Conclusion

**(m-Aminophenyl)metaboric acid hydrochloride** is a valuable and versatile chemical entity with broad applications in organic synthesis and the development of novel functional materials. Its utility in the robust Suzuki-Miyaura coupling reaction and its application in the design of sensitive and selective glucose sensors highlight its importance in both academic and industrial research. A thorough understanding of its properties and reaction protocols is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

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Address: 3281 E Guasti Rd

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